

Application Notes and Protocols: Olefin Metathesis of Vinylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinylboronic acid dibutyl ester*

Cat. No.: *B1346348*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylboronic acid N-methyliminodiacetic acid (MIDA) ester has emerged as a highly versatile and valuable building block in modern organic synthesis. Its stability, ease of handling, and compatibility with a wide range of reaction conditions make it a superior alternative to the often unstable free vinylboronic acid. A key application of this reagent is in olefin metathesis, particularly cross-metathesis, which allows for the efficient and stereoselective synthesis of various trans-alkenyl MIDA boronates.^{[1][2]} These products are themselves stable, chromatographically-purifiable compounds that can be used in subsequent transformations, most notably in iterative cross-coupling strategies for the synthesis of complex molecules.^{[2][3]} ^[4]

This document provides detailed application notes and experimental protocols for the use of vinylboronic acid MIDA ester in olefin cross-metathesis reactions.

Key Advantages of Vinylboronic Acid MIDA Ester in Olefin Metathesis

- Stability: Vinylboronic acid MIDA ester is an air- and chromatographically-stable solid, facilitating easy handling and purification.^{[1][2]}

- High Stereoselectivity: Cross-metathesis reactions with vinylboronic acid MIDA ester consistently produce the trans-alkenyl MIDA boronate as the major or exclusive stereoisomer.[\[2\]](#)
- Excellent Yields: The reaction generally proceeds with high efficiency, providing excellent yields of the desired cross-metathesis products.
- Broad Substrate Scope: A wide variety of olefins can be successfully coupled with vinylboronic acid MIDA ester.
- Compatibility: The resulting alkenyl MIDA boronates are compatible with silica gel chromatography, simplifying purification.[\[2\]](#)

Data Presentation: Substrate Scope in Cross-Metathesis

The cross-metathesis of vinylboronic acid MIDA ester with a range of terminal olefins proceeds in high yields, as summarized in the table below. These reactions are typically catalyzed by a Grubbs-type ruthenium catalyst.

Olefin Partner	Product	Yield (%)
1-Octene	(E)-Oct-1-en-1-ylboronic acid MIDA ester	91
Allylbenzene	(E)-3-Phenylprop-1-en-1-ylboronic acid MIDA ester	85
4-Penten-1-ol	(E)-5-Hydroxypent-1-en-1-ylboronic acid MIDA ester	82
N-allyl-4-methylbenzenesulfonamide	(E)-3-(p-Tolylsulfonamido)prop-1-en-1-ylboronic acid MIDA ester	88
1-Bromo-4-(prop-2-en-1-yl)benzene	(E)-3-(4-Bromophenyl)prop-1-en-1-ylboronic acid MIDA ester	87

Experimental Protocols

General Protocol for Olefin Cross-Metathesis of Vinylboronic Acid MIDA Ester

This protocol describes a general procedure for the cross-metathesis reaction between vinylboronic acid MIDA ester and a terminal olefin using a second-generation Grubbs catalyst.

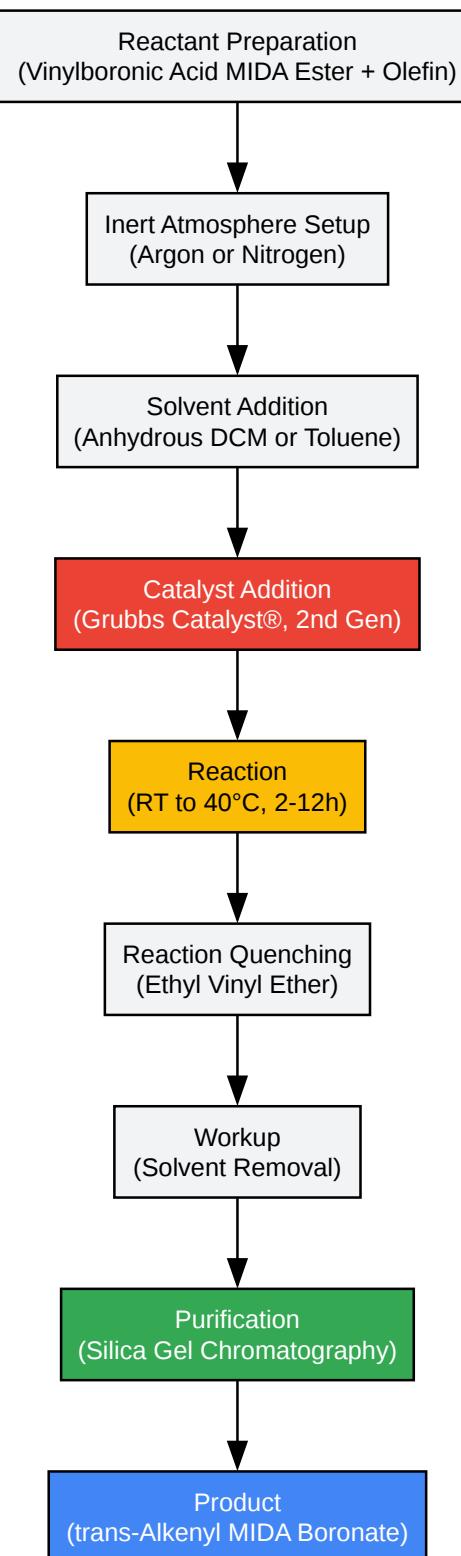
Materials:

- Vinylboronic acid MIDA ester
- Olefin partner
- Grubbs Catalyst®, 2nd Generation
- Anhydrous dichloromethane (DCM) or toluene
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

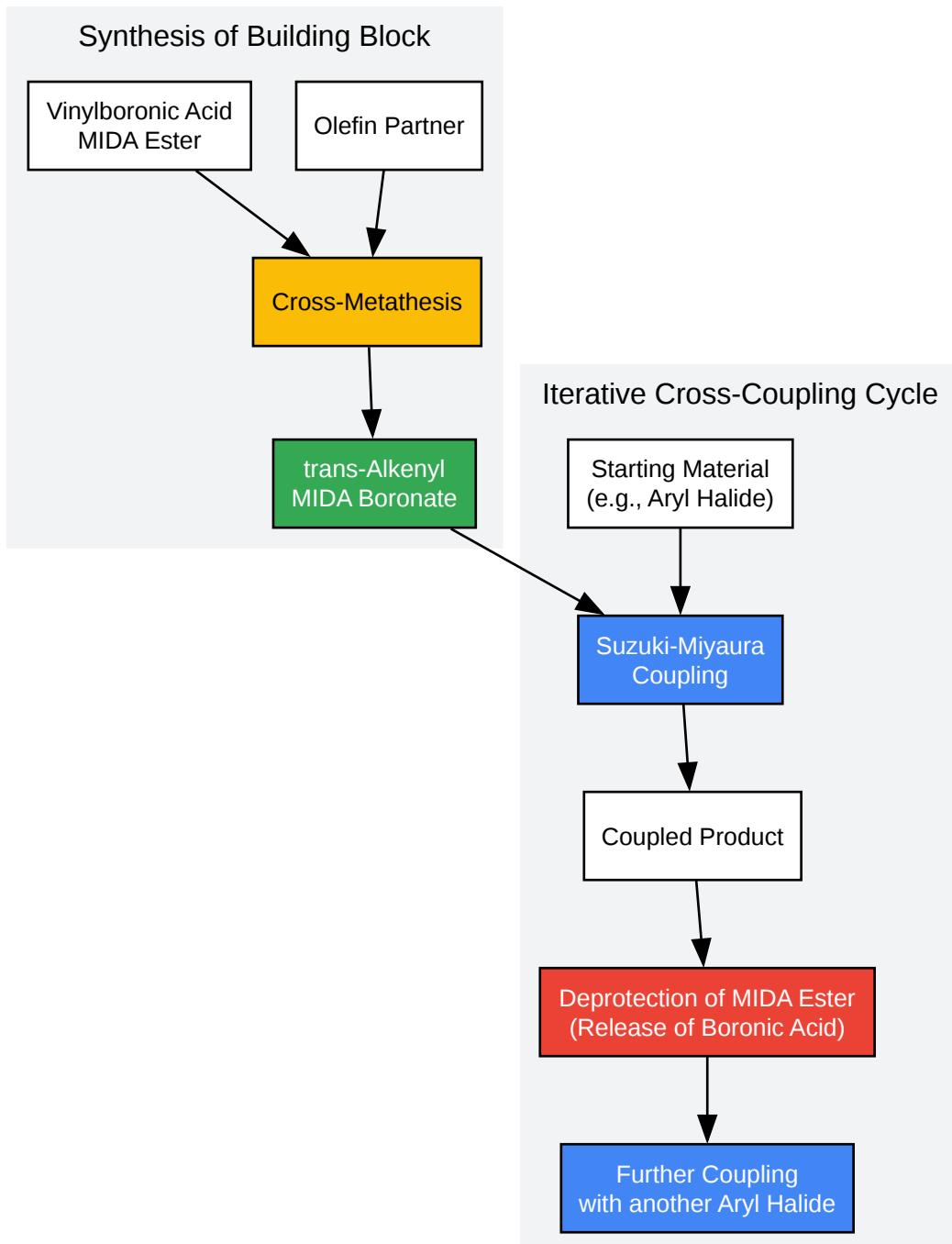
- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve vinylboronic acid MIDA ester (1.0 equivalent) and the olefin partner (1.2-1.5 equivalents) in anhydrous dichloromethane or toluene (to achieve a concentration of 0.1-0.2 M).
- Catalyst Addition: To the stirred solution, add the Grubbs Catalyst®, 2nd Generation (1-5 mol%).
- Reaction Progress: Stir the reaction mixture at room temperature to 40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.
- Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes to deactivate the catalyst.

- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trans-alkenyl MIDA boronate.


Example Protocol: Synthesis of (E)-Oct-1-en-1-ylboronic acid MIDA ester

Procedure:

- To a flame-dried flask under argon, add vinylboronic acid MIDA ester (183 mg, 1.0 mmol) and 1-octene (168 mg, 1.5 mmol).
- Add anhydrous dichloromethane (10 mL).
- Add Grubbs Catalyst®, 2nd Generation (42 mg, 0.05 mmol, 5 mol%).
- Stir the mixture at 40 °C for 4 hours.
- After cooling to room temperature, add ethyl vinyl ether (0.2 mL) and stir for 30 minutes.
- Concentrate the mixture in vacuo.
- Purify the residue by silica gel column chromatography (eluting with 30% ethyl acetate in hexanes) to yield (E)-oct-1-en-1-ylboronic acid MIDA ester as a white solid (256 mg, 91% yield).


Visualizations

Experimental Workflow for Olefin Cross-Metathesis

[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental workflow for the cross-metathesis of vinylboronic acid MIDA ester.

Application in Iterative Cross-Coupling

[Click to download full resolution via product page](#)

Caption: The logical relationship showing the synthesis of a trans-alkenyl MIDA boronate building block and its subsequent use in an iterative cross-coupling cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Olefin Metathesis of Vinylboronic Acid MIDA Ester]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346348#olefin-metathesis-applications-of-vinylboronic-acid-mida-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com